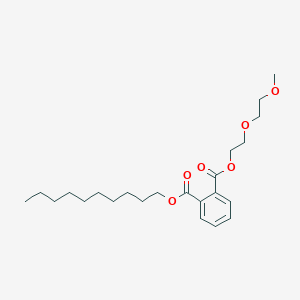
Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is an ester derivative of benzene-1,2-dicarboxylic acid, where the decyl group and the 2-(2-methoxyethoxy)ethyl group are attached to the carboxylate groups. This compound is used in various industrial applications due to its chemical stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with decanol and 2-(2-methoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate is used as a reagent in organic synthesis for the preparation of various ester derivatives. Its unique structure allows for the study of esterification and transesterification reactions.
Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages with active pharmaceutical ingredients. It is also studied for its biocompatibility and biodegradability.
Industry: In industrial applications, this compound is used as a plasticizer in polymer production. It enhances the flexibility and durability of polymers, making it suitable for use in various plastic products.
Mécanisme D'action
The mechanism of action of decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate involves its interaction with enzymes and other molecular targets. The ester groups in the compound can be hydrolyzed by esterases, leading to the release of decanol and 2-(2-methoxyethoxy)ethanol. These hydrolysis products can further interact with biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Diethyl phthalate: Another ester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Dibutyl phthalate: Similar in structure but with butyl groups instead of decyl and methoxyethoxyethyl groups.
Dimethyl phthalate: A simpler ester with methyl groups, used in various industrial applications.
Uniqueness: Decyl 2-(2-methoxyethoxy)ethyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct chemical and physical properties. Its longer alkyl chain (decyl group) and the presence of the methoxyethoxyethyl group make it more hydrophobic and flexible compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring enhanced flexibility and stability.
Propriétés
Numéro CAS |
189183-02-6 |
|---|---|
Formule moléculaire |
C23H36O6 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-O-decyl 2-O-[2-(2-methoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O6/c1-3-4-5-6-7-8-9-12-15-28-22(24)20-13-10-11-14-21(20)23(25)29-19-18-27-17-16-26-2/h10-11,13-14H,3-9,12,15-19H2,1-2H3 |
Clé InChI |
PLZLGFONGTULHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


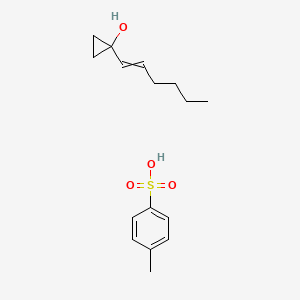
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
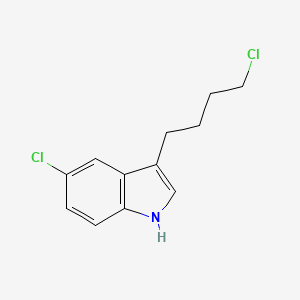
phenylsilane](/img/structure/B15163526.png)
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
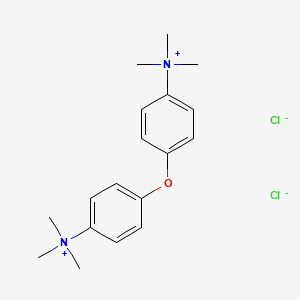
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
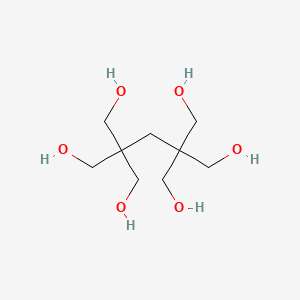
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
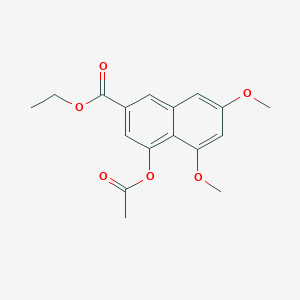
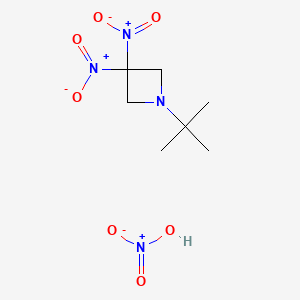
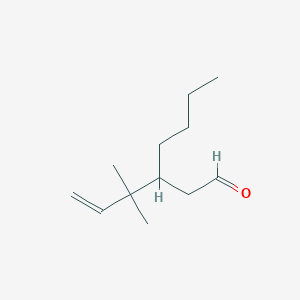
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
